N-hidroxi-9H-xanteno-9-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

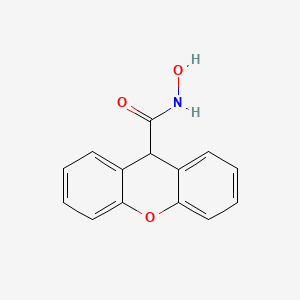

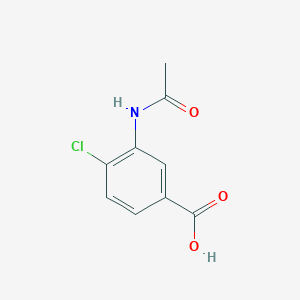

N-hidroxi-9H-xanteno-9-carboxamida es un compuesto químico con la fórmula molecular C₁₄H₁₁NO₃ y un peso molecular de 241.25 g/mol Es conocido por su estructura única, que incluye un núcleo de xanteno con un grupo carboxamida e hidroxilo unido

Aplicaciones Científicas De Investigación

N-hidroxi-9H-xanteno-9-carboxamida tiene varias aplicaciones en la investigación científica:

Industria: Uso potencial en el desarrollo de nuevos materiales y como precursor para tintes y pigmentos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-hidroxi-9H-xanteno-9-carboxamida típicamente implica la reacción del ácido 9H-xanteno-9-carboxílico con hidroxilamina . La reacción generalmente se lleva a cabo en presencia de un agente deshidratante como diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace carboxamida. Las condiciones de reacción a menudo incluyen un solvente como diclorometano (DCM) y un rango de temperatura de 0-25°C.

Métodos de producción industrial

Si bien los métodos de producción industrial específicos para this compound no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para volúmenes más grandes, garantizar una mezcla y control de temperatura eficientes, e implementar pasos de purificación como recristalización o cromatografía para obtener un producto de alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

N-hidroxi-9H-xanteno-9-carboxamida puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar un grupo carbonilo.

Reducción: El grupo carboxamida se puede reducir a una amina.

Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Reactivos como permanganato de potasio (KMnO₄) o trióxido de cromo (CrO₃) se pueden utilizar en condiciones ácidas.

Reducción: Agentes reductores como hidruro de aluminio y litio (LiAlH₄) o borohidruro de sodio (NaBH₄) se emplean comúnmente.

Sustitución: Nucleófilos como alcóxidos o aminas se pueden utilizar en presencia de una base como hidruro de sodio (NaH) o terc-butóxido de potasio (KOtBu).

Productos principales

Oxidación: Formación de derivados del ácido 9H-xanteno-9-carboxílico.

Reducción: Formación de derivados de N-alquilo-9H-xanteno-9-carboxamida.

Sustitución: Formación de varios derivados de xanteno sustituidos dependiendo del nucleófilo utilizado.

Mecanismo De Acción

El mecanismo por el cual N-hidroxi-9H-xanteno-9-carboxamida ejerce sus efectos es principalmente a través de la inhibición de las histonas desacetilasas (HDAC) . Las HDAC son enzimas que eliminan grupos acetilo de las proteínas histonas, lo que lleva a la condensación de la cromatina y la represión transcripcional. Al inhibir las HDAC, this compound puede inducir la hiperacetilación de las histonas, lo que resulta en la activación de la expresión génica y potenciales efectos anticancerígenos.

Comparación Con Compuestos Similares

Compuestos similares

Ácido 9H-xanteno-9-carboxílico: El compuesto principal sin el grupo hidroxilo.

9H-xanteno-9-carboxamida: El compuesto principal sin el grupo hidroxilo.

Ácido N-hidroxi-9H-xanteno-9-carboxílico: Estructura similar pero con un grupo ácido carboxílico en lugar de una carboxamida.

Singularidad

N-hidroxi-9H-xanteno-9-carboxamida es único debido a la presencia de un grupo hidroxilo y un grupo carboxamida en el núcleo de xanteno

Propiedades

IUPAC Name |

N-hydroxy-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-14(15-17)13-9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)13/h1-8,13,17H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUVQBMMAOHWSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070670-52-8 |

Source

|

| Record name | N-hydroxy-9H-xanthene-9-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2594184.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2594185.png)

![4-N-[(5-Chloropyrazin-2-yl)methyl]benzene-1,4-dicarboxamide](/img/structure/B2594189.png)

![2-[(2-methylphenoxy)methyl]-1-propyl-1H-1,3-benzodiazole](/img/structure/B2594190.png)

![4-butoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2594192.png)

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2594193.png)

![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one](/img/structure/B2594200.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-cyclopentyl-2-oxopyrrolidine-3-carboxamide;hydrochloride](/img/structure/B2594203.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2594204.png)